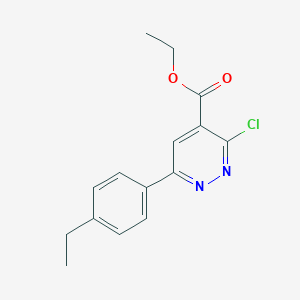

Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-3-10-5-7-11(8-6-10)13-9-12(14(16)18-17-13)15(19)20-4-2/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAUBOZDGYCYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The structure includes a chloro group and an ethylphenyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key aspects of its mechanism include:

- Enzyme Inhibition : Similar compounds have demonstrated inhibition of enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in inflammatory responses, by interacting with key proteins such as NF-kB.

- Nucleophilic Attack Sites : The molecular structure suggests potential nucleophilic attack sites, which could facilitate interactions with electrophilic centers in target biomolecules.

Biological Activities

This compound exhibits various biological activities:

- Antifungal Activity : Preliminary studies indicate potential antifungal properties, similar to other pyridazine derivatives.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, suggesting therapeutic potential in inflammatory diseases.

- Antiproliferative Properties : There is evidence supporting its role in inhibiting cell proliferation, making it a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyridazine compounds, providing insights into the potential effects of this compound.

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent:

- Low Doses : May exhibit therapeutic effects by modulating enzyme activities and reducing oxidative stress.

- High Doses : Potentially lead to cytotoxic effects or altered metabolic pathways.

Temporal studies indicate that the stability and degradation of the compound can affect its long-term efficacy and safety profile. Research indicates that under specific conditions, the compound remains stable, but degradation can yield by-products with different biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share a pyridazine core with variations in substituents, influencing their physicochemical and biological properties:

Notes on Substituent Impact:

Pharmacological Screening of Pyridazine Derivatives

- Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate : Cyclization with hydrazine hydrate yielded pyrazolo[3,4-c]pyridazine derivatives (e.g., IXa-d in ), which demonstrated dose-dependent CNS depressant effects in animal models .

- Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate (Hypothetical Comparison) : The 4-ethyl group may enhance metabolic stability compared to the 4-chloro analog, though this requires experimental validation.

Physicochemical and Commercial Considerations

- Solubility : Chlorophenyl derivatives (e.g., CAS 220287-28-5) exhibit lower aqueous solubility compared to methoxy-substituted analogs due to increased hydrophobicity .

- Commercial Availability : Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate (CAS 2097977-78-9) is listed as discontinued, highlighting challenges in sourcing substituted pyridazines .

Preparation Methods

Starting Materials and Key Intermediates

- Ethyl 3,6-dichloropyridazine-4-carboxylate is a common precursor, synthesized from pyridazine carboxylic acids or related esters.

- 4-Ethylphenylboronic acid or 4-ethylphenyl halides serve as aryl sources for substitution at the 6-position.

- Hydrazine derivatives and formic acid are used for ring modifications or intermediate transformations in related pyridazine syntheses.

Stepwise Synthetic Procedure

Synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate

This intermediate can be prepared via chlorination of ethyl pyridazine-4-carboxylate derivatives under controlled conditions. Literature reports synthesis in three steps from pyridazine carboxylic acids with chlorination reagents.Selective Substitution at the 6-Position

The 6-chloro group can be selectively replaced by the 4-ethylphenyl group using palladium-catalyzed Suzuki coupling or nucleophilic aromatic substitution reactions. This step typically employs arylboronic acids or aryl halides with appropriate catalysts and bases in polar aprotic solvents.Retention of the 3-Chloro Substituent

Careful control of reaction conditions ensures the chlorine at position 3 remains intact while substitution occurs at position 6. This selective substitution is crucial for the desired product.Purification and Characterization

The product is purified by recrystallization or chromatography. Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Representative Reaction Conditions and Yields

Alternative Synthetic Routes

- Hydrazone Route: Starting from ethyl 2-chloroacetoacetate, hydrazone formation followed by cyclization can yield pyridazine derivatives with ester functionality.

- Curtius Rearrangement: For amino derivatives, Curtius rearrangement of carboxylic acid intermediates followed by deprotection is used, which might be adapted for related pyridazine esters.

- Nucleophilic Aromatic Substitution: Chlorine at position 3 can be introduced or substituted via nucleophilic aromatic substitution using hydrazine or amines, as demonstrated in related pyridazine chemistry.

Summary Table of Key Synthetic Features

| Aspect | Description |

|---|---|

| Molecular Formula | C16H15ClN2O2 (approximate for ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate) |

| Key Intermediate | Ethyl 3,6-dichloropyridazine-4-carboxylate |

| Main Reaction Type | Electrophilic aromatic substitution / Suzuki coupling |

| Chlorination Agent | POCl3 or similar |

| Catalysts | Pd(PPh3)4 or other palladium catalysts |

| Solvents | DMF, toluene, ethanol |

| Reaction Temperature | 80-110 °C |

| Typical Yield Range | 60-85% |

| Purification Methods | Chromatography, recrystallization |

Research Findings and Optimization Notes

- The choice of solvent and catalyst significantly affects the yield and selectivity of the aryl substitution step.

- Continuous flow reactors have been explored for industrial-scale synthesis to improve efficiency and reproducibility.

- The presence of electron-donating groups on the aryl substituent (such as the ethyl group) facilitates coupling reactions and enhances product stability.

- Selective chlorination is critical to avoid over-chlorination or substitution at undesired positions.

- Alternative synthetic routes starting from ethyl 2-chloroacetoacetate offer practical advantages for scale-up but may require more steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.